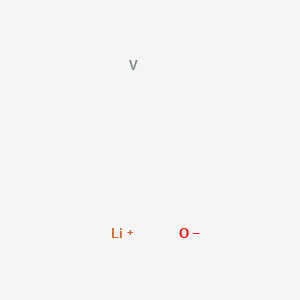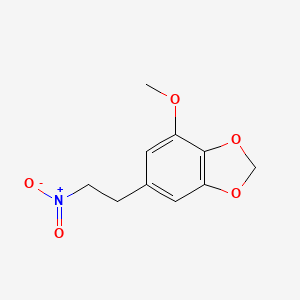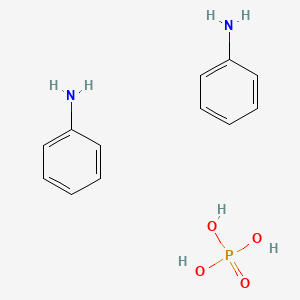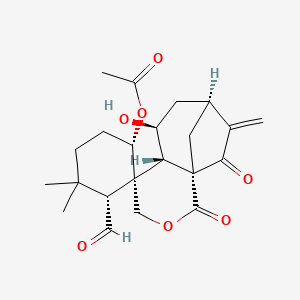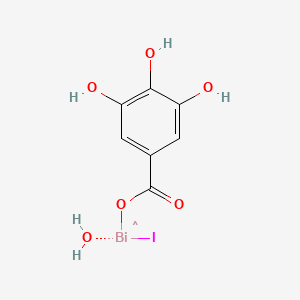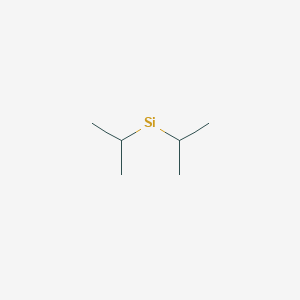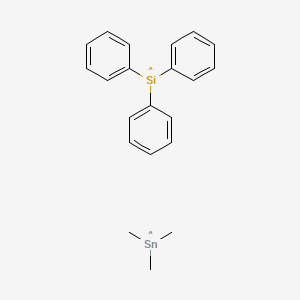
dicesium dicarbonyltetrachlororuthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium dicarbonyltetrachlororuthenate is a coordination compound with the chemical formula
Cs2[Ru(CO)2Cl4]
. It is a ruthenium-based complex that features two carbonyl (CO) ligands and four chloride (Cl) ligands coordinated to a central ruthenium (Ru) atom, with two cesium (Cs) cations balancing the charge. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis and materials science.Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicesium dicarbonyltetrachlororuthenate typically involves the reaction of ruthenium trichloride with carbon monoxide in the presence of cesium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common synthetic route is as follows:
- Dissolve ruthenium trichloride in an appropriate solvent, such as ethanol or water.
- Introduce carbon monoxide gas into the solution under a controlled atmosphere.
- Add cesium chloride to the reaction mixture.
- Heat the mixture to a specific temperature, usually around 80-100°C, and maintain it for several hours.
- Allow the reaction mixture to cool and filter the resulting precipitate.
- Wash the precipitate with a suitable solvent to remove impurities and obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Dicesium dicarbonyltetrachlororuthenate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: Ligands such as chloride or carbonyl can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of a suitable solvent.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes with different ligand environments.
Reduction: Lower oxidation state ruthenium species with altered coordination environments.
Substitution: New ruthenium complexes with substituted ligands, potentially leading to compounds with different properties and applications.
Aplicaciones Científicas De Investigación
Dicesium dicarbonyltetrachlororuthenate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbonylation reactions. Its unique coordination environment allows for efficient catalytic activity.
Materials Science: It is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with biological molecules and disrupt cellular processes.
Chemistry: The compound is used as a model system to study the behavior of ruthenium complexes and their interactions with ligands.
Mecanismo De Acción
The mechanism of action of dicesium dicarbonyltetrachlororuthenate involves its ability to coordinate with various ligands and undergo redox reactions. The central ruthenium atom can interact with biological molecules, such as proteins and DNA, potentially leading to the disruption of cellular processes. The carbonyl and chloride ligands play a crucial role in stabilizing the complex and facilitating its interactions with target molecules. The exact molecular targets and pathways involved in its biological activity are still under investigation, but its ability to undergo ligand exchange and redox reactions is key to its mechanism of action.
Comparación Con Compuestos Similares
Dicesium dicarbonyltetrachlororuthenate can be compared with other similar compounds, such as:
Cesium tetrachlorodicarbonylruthenium: Similar in structure but may have different coordination environments and reactivity.
Ruthenium trichloride: A precursor to this compound, with different chemical properties and applications.
Ruthenium carbonyl complexes: These complexes share the carbonyl ligands but may have different metal centers or additional ligands, leading to varied reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of ligands and the presence of cesium cations. This combination imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications in catalysis, materials science, and medicine.
Propiedades
Número CAS |
17439-05-3 |
|---|---|
Fórmula molecular |
C4H8Cl4Cs2O4Ru |
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
dicesium;formaldehyde;tetrachlororuthenium(2-) |
InChI |
InChI=1S/4CH2O.4ClH.2Cs.Ru/c4*1-2;;;;;;;/h4*1H2;4*1H;;;/q;;;;;;;;2*+1;+2/p-4 |
Clave InChI |
YNGLUFGMAUMHRA-UHFFFAOYSA-J |
SMILES canónico |
C=O.C=O.C=O.C=O.Cl[Ru-2](Cl)(Cl)Cl.[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


